molecular formula C14H11N3O5S B4687266 {4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid

{4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid

Cat. No.: B4687266
M. Wt: 333.32 g/mol
InChI Key: DEGBQBCUZCJKHF-UHFFFAOYSA-N
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Description

{4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzoxadiazole moiety, which is a heterocyclic aromatic chemical structure, and a sulfonamide group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) for cycloaddition reactions, although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

{4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxadiazole moiety can participate in hydrogen bonding and π-π interactions, while the sulfonamide group may enhance its binding affinity to certain proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Properties

IUPAC Name

2-[4-(2,1,3-benzoxadiazol-4-ylsulfonylamino)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5S/c18-13(19)8-9-4-6-10(7-5-9)17-23(20,21)12-3-1-2-11-14(12)16-22-15-11/h1-7,17H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGBQBCUZCJKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)S(=O)(=O)NC3=CC=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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